molecular formula C21H24N4O3S B10938911 Propan-2-yl 2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10938911
M. Wt: 412.5 g/mol
InChI Key: JBMUDVFFQBMCFS-UHFFFAOYSA-N
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Description

ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the benzothiophene moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the pyrazolo[1,5-a]pyrimidine core with the benzothiophene moiety makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

propan-2-yl 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H24N4O3S/c1-11(2)28-21(27)17-14-7-5-6-8-16(14)29-20(17)24-19(26)15-10-22-25-13(4)9-12(3)23-18(15)25/h9-11H,5-8H2,1-4H3,(H,24,26)

InChI Key

JBMUDVFFQBMCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C

Origin of Product

United States

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